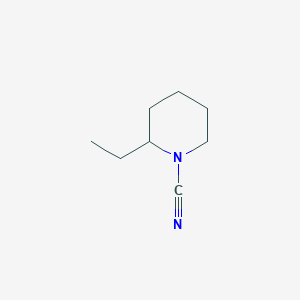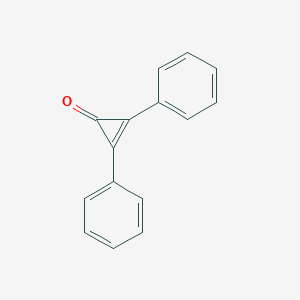
二苯基环丙烯酮
科学研究应用
作用机制
二苯环丙烯酮通过诱导免疫反应来发挥作用,这种免疫反应抵消了引起脱发的自身反应性细胞的作用。 该化合物触发炎症反应,据推测会将免疫系统从攻击毛囊中转移,从而使毛发生长 . 使用微阵列和 miRNA 谱分析的研究已提供了对该过程涉及的分子靶点和途径的见解 .
类似化合物:
二硝基氯苯: 另一种用于皮肤科的接触致敏剂。
丁二酰二丁酯: 用于类似的治疗目的.
比较: 二苯环丙烯酮在诱导强而持久的免疫反应方面是独特的,这使得它特别适用于治疗斑秃和顽固疣等疾病 . 与二硝基氯苯不同,二苯环丙烯酮已通过临床前遗传毒性测试,使其成为长期使用的更安全选择 .
生化分析
Biochemical Properties
Diphenylcyclopropenone plays a significant role in biochemical reactions due to its ability to act as a hapten. It interacts with various enzymes, proteins, and other biomolecules, primarily through covalent binding. The strong polarization of the carbonyl group in Diphenylcyclopropenone leads to a partial positive charge on the cyclopropene ring and a partial negative charge on the oxygen atom, facilitating interactions with nucleophilic sites on proteins and enzymes . This interaction can lead to the formation of stable adducts, which are recognized by the immune system, triggering an immune response.
Cellular Effects
Diphenylcyclopropenone exerts several effects on different cell types and cellular processes. In keratinocytes and dermal fibroblasts, it induces the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are crucial for initiating an immune response . Additionally, Diphenylcyclopropenone affects cell signaling pathways by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s ability to modulate immune responses and promote hair regrowth in alopecia areata patients.
Molecular Mechanism
The molecular mechanism of Diphenylcyclopropenone involves its ability to act as a sensitizing agent, leading to the activation of the immune system. Upon topical application, Diphenylcyclopropenone binds to skin proteins, forming hapten-protein complexes that are recognized by antigen-presenting cells . These cells process and present the complexes to T cells, leading to their activation and proliferation. The activated T cells then release cytokines that mediate an inflammatory response, which can redirect the immune system’s attack away from hair follicles in alopecia areata patients . Additionally, Diphenylcyclopropenone can inhibit the function of autoreactive T cells, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenylcyclopropenone change over time due to its stability and degradation properties. The compound is sensitive to light and should be stored in dark conditions to prevent degradation . Over time, the immune response induced by Diphenylcyclopropenone can lead to desensitization, requiring adjustments in dosage or application frequency. Long-term studies have shown that sustained use of Diphenylcyclopropenone can result in persistent immune modulation, with effects lasting several months after treatment cessation .
Dosage Effects in Animal Models
The effects of Diphenylcyclopropenone vary with different dosages in animal models. At low doses, the compound induces a mild immune response, characterized by localized inflammation and cytokine production . As the dosage increases, the immune response becomes more pronounced, with higher levels of cytokines and greater inflammation. At very high doses, Diphenylcyclopropenone can cause severe adverse effects, including blistering, ulceration, and systemic toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse reactions.
Metabolic Pathways
Diphenylcyclopropenone is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I metabolism, where it is oxidized by cytochrome P450 enzymes to form reactive intermediates . These intermediates can further react with glutathione or other nucleophiles, leading to detoxification and excretion. Additionally, Diphenylcyclopropenone can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and inflammation .
Transport and Distribution
Within cells and tissues, Diphenylcyclopropenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Diphenylcyclopropenone also binds to serum proteins, affecting its distribution and bioavailability. In tissues, the compound tends to accumulate in areas with high lipid content, such as the skin and adipose tissue .
Subcellular Localization
Diphenylcyclopropenone’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound primarily localizes to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, Diphenylcyclopropenone can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The presence of targeting signals or post-translational modifications can further direct Diphenylcyclopropenone to specific subcellular compartments, affecting its activity and function.
准备方法
合成路线和反应条件: 二苯环丙烯酮可以通过苯偶酰与苯肼反应,然后环化和氧化合成 . 该化合物通常在丙酮或丙二醇溶液中制备,后者在使用时用丙酮稀释 . 二苯环丙烯酮溶液的稳定性在特定条件下得以保持,例如储存在避光黑玻璃瓶中,温度约为 5°C .
工业生产方法: 二苯环丙烯酮的工业生产涉及类似的合成路线,但规模更大,确保化合物的稳定性和纯度。 溶液是在受控条件下制备的,以满足治疗使用的标准 .
化学反应分析
反应类型: 二苯环丙烯酮会发生各种化学反应,包括:
氧化: 二苯环丙烯酮中的羰基可以在特定条件下被氧化。
还原: 该化合物可以被还原形成不同的衍生物。
取代: 亲电芳香取代反应可以在苯环上发生.
常用试剂和条件:
氧化: 如高锰酸钾或三氧化铬等试剂。
还原: 如氢化铝锂或硼氢化钠等试剂。
取代: 如卤素或硝基等亲电试剂.
相似化合物的比较
Dinitrochlorobenzene: Another contact sensitizer used in dermatology.
Squaric Acid Dibutylester: Used for similar therapeutic purposes.
Comparison: Diphencyprone is unique in its ability to induce a strong and sustained immune response, making it particularly effective for treating conditions like alopecia areata and recalcitrant warts . Unlike dinitrochlorobenzene, diphencyprone has passed preclinical genetic-toxicity tests, making it a safer option for long-term use .
属性
IUPAC Name |
2,3-diphenylcycloprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIBTBXNLVOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046545 | |
| Record name | Diphenylcyclopropenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-38-4 | |
| Record name | Diphenylcyclopropenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphencyprone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphencyprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphenylcyclopropenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylcyclopropenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenylcycloprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENCYPRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diphencyprone exert its therapeutic effect?
A1: Diphencyprone functions by inducing a delayed-type hypersensitivity reaction, a cell-mediated immune response. It acts as a hapten, binding to skin proteins and creating a complex recognized as foreign by the immune system. This triggers a cascade of immune reactions involving T lymphocytes, leading to an inflammatory response at the site of application [, , ].
Q2: What is the role of T lymphocytes in diphencyprone immunotherapy?
A2: Diphencyprone, upon binding to skin proteins, is presented to T lymphocytes, specifically CD8+ T cells. These activated T cells then target and destroy cells displaying the diphencyprone-protein complex [, ]. This targeted immune response is thought to be responsible for the clearance of warts and potentially the disruption of aberrant immune activity in alopecia areata.
Q3: Is there evidence of diphencyprone inducing long-term immunity?
A3: A study comparing diphencyprone with cryotherapy in treating viral warts observed a sustained clearance rate of 93.3% in the diphencyprone group after 12 months []. This suggests that topical diphencyprone might induce long-term immunity against human papillomavirus (HPV), potentially through the establishment of immunological memory.
Q4: How does the immune response differ in patients with varying alopecia areata severity?
A4: Research indicates that successful treatment with diphencyprone in alopecia areata is associated with a decrease in Th1, Th17, and Th9 cytokines and an increase in Th2 cytokines (IL-4) []. This shift in cytokine profile suggests a modulation of the immune response towards a less inflammatory state, potentially contributing to hair regrowth.
Q5: Can diphencyprone treatment alter anti-hair follicle antibody levels in alopecia areata?
A5: Studies show that patients with complete and sustained hair regrowth after diphencyprone treatment experience a significant reduction in anti-hair follicle IgG antibody titers and reactivity []. This suggests that the down-regulation of antibody response is likely a consequence, rather than a cause, of hair regrowth induced by diphencyprone immunotherapy.
Q6: What is the role of Bcl-2 protein in alopecia areata, and how does diphencyprone affect it?
A6: Bcl-2 protein is known to inhibit apoptosis. Research has shown that diphencyprone treatment in alopecia areata patients leads to a significant increase in Bcl-2 protein expression in hair follicle epithelial cells of those who respond well to treatment []. This suggests that diphencyprone might promote hair regrowth by inhibiting apoptosis in hair follicles.
Q7: What is the molecular formula and weight of diphencyprone?
A7: The molecular formula of diphencyprone is C15H10O, and its molecular weight is 206.24 g/mol.
Q8: Is there any spectroscopic data available for diphencyprone?
A8: While specific spectroscopic data wasn't detailed within the provided research papers, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to obtain structural information about diphencyprone.
Q9: What are the primary clinical applications of diphencyprone?
A9: Diphencyprone is mainly used in the topical treatment of:
- Alopecia areata: It is considered a first-line treatment for severe, extensive forms of alopecia areata, including alopecia totalis and alopecia universalis [, , , , ].
- Recalcitrant warts: Diphencyprone is used for warts resistant to conventional therapies, particularly in palmoplantar and periungual locations [, , , , ].
- Cutaneous metastases of melanoma: Emerging evidence suggests potential efficacy in treating cutaneous melanoma metastases, particularly in cases of in-transit or extensive disease [, , ].
Q10: How effective is diphencyprone in treating alopecia areata?
A10: Clinical studies report varying success rates for diphencyprone in alopecia areata, ranging from 4% to 85% [, , , , ]. The variability in response rates can be attributed to factors like disease severity, duration, patient characteristics, and treatment protocols.
Q11: Are there any patient factors that can predict response to diphencyprone in alopecia areata?
A11: Research suggests that younger age at disease onset and a smaller baseline extent of alopecia areata are associated with better responses to diphencyprone treatment [, , ]. Conversely, longer disease duration, nail involvement, and high SALT scores often indicate a poorer prognosis [].
Q12: Is diphencyprone effective in treating warts resistant to conventional therapies?
A12: Studies show that diphencyprone can be effective in treating recalcitrant warts, with success rates ranging from 60% to 88% [, , , ]. This highlights its potential as a valuable alternative for patients who haven't responded to conventional therapies like cryotherapy.
Q13: What are the common side effects associated with diphencyprone treatment?
A13: The most common side effects of diphencyprone are localized reactions at the application site, including:
- Contact dermatitis: Itching, redness, and blistering can occur [, , ].
- Hyperpigmentation or hypopigmentation: Temporary changes in skin color at the treatment site can be observed [, , , ].
Q14: Are there any serious side effects associated with diphencyprone?
A14: While less common, diphencyprone can cause more serious side effects, such as:
- Vitiligo: Depigmentation of the skin can occur at the application site or in distant areas [, , , , ].
- Urticaria: Widespread hives can develop, sometimes persisting for weeks or months even after treatment discontinuation [, , , ].
Q15: How is the safety of diphencyprone monitored during treatment?
A15: Patients undergoing diphencyprone treatment require close monitoring by a healthcare professional. The concentration of diphencyprone is typically titrated based on the patient's response and the severity of side effects [].
Q16: What are the future directions for research on diphencyprone?
A16: Future research on diphencyprone should focus on:
Q17: Are there any alternative contact sensitizers being explored?
A17: Squaric acid dibutyl ester (SADBE) is another contact sensitizer used in treating alopecia areata []. Research comparing the efficacy and safety profiles of diphencyprone and SADBE is ongoing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-[(4-chlorophenyl)(6-(methylamino)-3-[2-(methylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-5(2H)-pyrimidinyl)methyl]-4-(methylamino)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl)-N-methylacetamide](/img/structure/B372894.png)
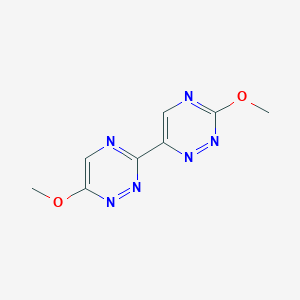
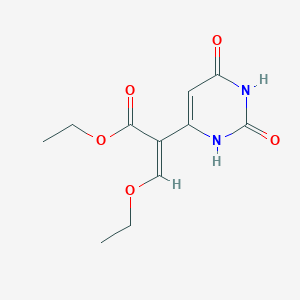

![6-chloro-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B372901.png)
![4,6-bis(trifluoromethyl)-2,3a-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B372902.png)
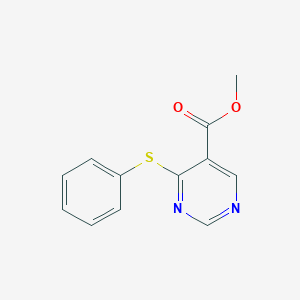
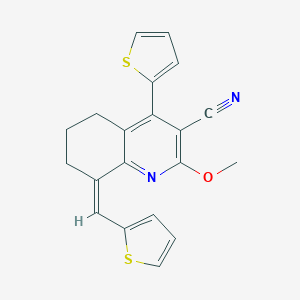
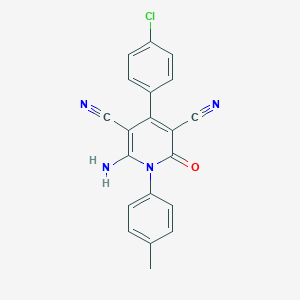
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B372910.png)
![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)
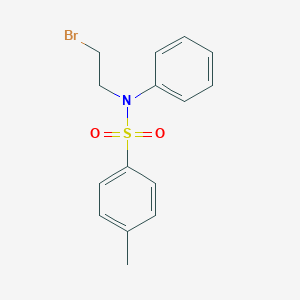
![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)
